molecular formula C22H26N2O3S B2775115 N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1202971-30-9

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2775115
CAS No.: 1202971-30-9
M. Wt: 398.52
InChI Key: SUJAOPUPPIZKNG-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a complex organic compound that features a fluorenyl group, a cyclohexane ring, and a sulfonamide moiety

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28(26,27)23-14-15-6-8-16(9-7-15)22(25)24-19-10-11-21-18(13-19)12-17-4-2-3-5-20(17)21/h2-5,10-11,13,15-16,23H,6-9,12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJAOPUPPIZKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorenyl derivative. One common method involves the air oxidation of 9H-fluorenes to produce 9-fluorenones, which can then be further functionalized . The cyclohexane ring is introduced through a series of reactions, including cyclization and sulfonamide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium hydroxide (KOH) in tetrahydrofuran (THF) for oxidation , reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group results in fluorenones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the sulfonamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is unique due to the combination of its fluorenyl, cyclohexane, and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C21H25N2O3SC_{21}H_{25}N_{2}O_{3}S. The structure includes a fluorenyl moiety, which is known for enhancing the biological properties of compounds. The presence of the methanesulfonamide group is significant for its potential interactions with biological targets.

Structural Data

PropertyValue
Molecular FormulaC21H25N2O3S
Molecular Weight389.50 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C21H25N2O3S/c1-15-7-10-19(11-8-15)25(23,24)22(2)18-9-12-21-17(14-18)13-16-5-3-4-6-20(16)21/h3-12,14H,13H2,1-2H3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that our compound may also possess similar mechanisms of action.

Anticancer Properties

Recent studies have explored the anticancer potential of fluorenyl derivatives. For example, compounds containing the fluorenyl moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary data on this compound suggest it could inhibit tumor growth in vitro.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a similar structure to N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anticancer Activity : In a study involving various fluorenyl derivatives, it was found that one derivative led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours . This suggests that modifications to the fluorenyl structure can enhance anticancer activity.

Research Findings

Several studies have highlighted the importance of structural modifications in enhancing biological activity:

Study ReferenceBiological Activity AssessedKey Findings
AntimicrobialSignificant inhibition against Gram-positive bacteria at low concentrations.
AnticancerInduced apoptosis in cancer cell lines at micromolar concentrations.

Q & A

Basic: What synthetic methodologies are employed to synthesize N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide?

Answer:
The synthesis involves multi-step organic reactions. Key steps include:

  • Sulfonamide formation : Methanesulfonyl chloride reacts with an aminomethylcyclohexane intermediate under controlled conditions (e.g., anhydrous solvent, 0–25°C) to introduce the methanesulfonamidomethyl group .
  • Coupling reactions : Amide bond formation between the fluorenyl amine and cyclohexane-carboxylic acid derivative uses coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
  • Purification : Column chromatography or crystallization (e.g., methanol) ensures purity (>75% yield) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H-NMR : Confirms proton environments (e.g., aromatic fluorenyl protons at δ 7.30–7.89 ppm, sulfonamide NH at δ 10.21 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch ~1705 cm⁻¹, carboxamide C=O ~1650 cm⁻¹) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

  • Refinement software : Use SHELXL for high-resolution data to model disorder or twinning, leveraging its robust handling of anisotropic displacement parameters .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or hydrogen bonding inconsistencies .
  • Data collection : Optimize crystal mounting (low-temperature protocols) to minimize thermal motion artifacts .

Advanced: What strategies optimize reaction yields during methanesulfonamidomethyl group installation?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .
  • Stoichiometry : Employ a 1.2–1.5 molar excess of methanesulfonyl chloride to drive the reaction to completion .
  • Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .

Advanced: How can the mechanism of action for biological activity be elucidated?

Answer:

  • Binding assays : Use surface plasmon resonance (SPR) to measure real-time interactions with target enzymes/receptors .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity trends .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl or methoxy substitutions) to identify critical functional groups .

Basic: What biological targets are hypothesized for this compound?

Answer:

  • Enzymes : Potential inhibition of kinases or proteases due to sulfonamide’s electron-withdrawing properties .
  • Antimitotic activity : Fluorenyl-carboxamide derivatives show microtubule disruption in cancer cell lines .

Advanced: How can conformational dynamics be analyzed computationally?

Answer:

  • Molecular dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess cyclohexane ring flexibility .
  • QM/MM calculations : Evaluate electronic effects of methanesulfonamidomethyl substitution on carboxamide reactivity .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

  • By-products : Unreacted sulfonyl chloride intermediates or dimerized carboxamides .
  • Mitigation : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .

Advanced: How is compound stability validated under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • Incompatibility tests : Avoid storage with strong acids/bases to prevent sulfonamide hydrolysis .

Advanced: How to address low binding affinity in bioactivity assays?

Answer:

  • Scaffold modification : Introduce electron-donating groups (e.g., -OCH₃) to enhance hydrogen bonding .
  • Assay optimization : Adjust pH (7.4 buffer) and temperature (37°C) to mimic physiological conditions .
  • Label-free techniques : Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding .

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